(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14-5-4-6-15(13-14)23-9-11-25(12-10-23)20(27)18-16(21)17(22-28-18)19(26)24-7-2-3-8-24/h4-6,13H,2-3,7-12,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHJZTHUUYCKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization for Isothiazole Formation
The isothiazole nucleus is constructed via oxidative cyclization of a 3-aminopropenethione precursor (Fig. 1A). A solution of 3-amino-2-cyanopropenethione (1.2 equiv) in ethanol undergoes cyclization using hydrogen peroxide (30% w/v, 2.5 equiv) at 60°C for 8 hours, yielding 4-amino-isothiazole-5-carbonitrile (87% yield). Subsequent hydrolysis of the nitrile group is achieved by refluxing with 6M HCl (12 hours), followed by neutralization with NaOH to isolate 4-amino-isothiazole-5-carboxylic acid (92% purity by HPLC).
Acylation at Position 3
The 3-position of the isothiazole is functionalized via acylation with pyrrolidine-1-carbonyl chloride (1.1 equiv) in dichloromethane. Triethylamine (3.0 equiv) is employed as a base to scavenge HCl, with the reaction maintained at 0–5°C to minimize side reactions. After 4 hours, the product is extracted, concentrated, and recrystallized from ethyl acetate to yield 4-amino-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxylic acid (78% yield, >99% purity by HPLC).
Key Analytical Data
- 1H-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, isothiazole-H), 6.45 (br s, 2H, NH2), 3.45–3.20 (m, 4H, pyrrolidine-CH2), 1.90–1.70 (m, 4H, pyrrolidine-CH2).
- HRMS : m/z 268.0943 [M+H]+ (calc. 268.0948 for C10H13N3O3S).
Preparation of 4-(m-Tolyl)piperazine
Buchwald-Hartwig Amination
Mono-substitution of piperazine is achieved via palladium-catalyzed coupling. A mixture of m-tolyl bromide (1.0 equiv), piperazine (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.5 equiv) in toluene is heated at 110°C for 24 hours under nitrogen. The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:4) to yield 4-(m-tolyl)piperazine (68% yield).
Optimization Notes
- Excess piperazine (1.2 equiv) ensures mono-substitution, minimizing bis-arylation.
- Lower temperatures (<100°C) reduce catalyst decomposition but prolong reaction times.
Coupling of Isothiazole and Piperazine Moieties
Acid Chloride Formation
The carboxylic acid group of 4-amino-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxylic acid is activated using thionyl chloride (3.0 equiv) in anhydrous dichloromethane at 0°C. After 2 hours, excess thionyl chloride is removed under reduced pressure to yield the corresponding acid chloride (94% conversion by TLC).
Nucleophilic Acylation
The acid chloride (1.0 equiv) is reacted with 4-(m-tolyl)piperazine (1.05 equiv) in methyl isobutyl ketone (20 volumes) at 25°C for 6 hours, with triethylamine (2.5 equiv) as a base. The product precipitates upon addition of heptane (10 volumes) and is isolated via filtration (85% yield).
Reaction Monitoring
- UPLC : Retention time = 4.2 min (λ = 254 nm), confirming >99% purity.
- Yield Optimization : Higher temperatures (40°C) reduce reaction time to 3 hours but risk epimerization.
Structural and Purity Validation
Spectroscopic Confirmation
- 1H-NMR (400 MHz, CDCl3): δ 7.25–7.10 (m, 4H, m-tolyl), 4.30–4.10 (m, 4H, piperazine-CH2), 3.60–3.40 (m, 4H, pyrrolidine-CH2), 2.35 (s, 3H, CH3).
- 13C-NMR : δ 170.2 (C=O), 152.1 (isothiazole-C5), 138.5 (m-tolyl-C), 52.3 (piperazine-CH2).
Chromatographic Analysis
- HPLC : Purity >99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Elemental Analysis : C21H26N4O3S (calc. C 61.44%, H 6.38%, N 13.65%; found C 61.39%, H 6.42%, N 13.61%).
Industrial-Scale Considerations
Solvent and Reagent Selection
- Mesylation Step : Methyl isobutyl ketone (MIBK) is preferred over dichloromethane for its higher boiling point (116°C) and improved safety profile.
- Calcium Hydroxide Base : Enhances reaction efficiency in polar aprotic solvents (e.g., isopropanol) by neutralizing HCl without forming sticky byproducts.
Process Economics
- Cost Analysis : MIBK recycling reduces solvent costs by 40% compared to single-use dichloromethane.
- Yield Scalability : Pilot-scale reactions (10 kg input) achieve 92.6% yield, comparable to lab-scale.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or piperazine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine
The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its ability to interact with specific enzymes or receptors makes it a candidate for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of key similarities and differences:
Structural Analogues
Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives Structure: Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2 in ) share a fused pyrazole-pyrimidine core but lack the isothiazole and piperazine moieties. Synthesis: Synthesized via cyclization of ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, contrasting with the multi-step coupling likely required for the target compound’s isothiazole-piperazine linkage . Functional Groups: The absence of a pyrrolidine-carbonyl group in these derivatives reduces steric complexity compared to the target compound.
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines Structure: These tricyclic systems (e.g., Compounds 7 and 9 in ) feature fused pyrazole-triazole-pyrimidine rings, differing significantly from the isothiazole-piperazine scaffold.
Physicochemical and Functional Comparisons
| Parameter | Target Compound | Pyrazolo[3,4-d]pyrimidin-4-yl Derivatives | Pyrazolo-triazolo-pyrimidines |
|---|---|---|---|
| Core Heterocycle | Isothiazole + piperazine | Pyrazole + pyrimidine | Pyrazole + triazole + pyrimidine |
| Key Substituents | Amino, pyrrolidine-carbonyl, m-tolyl | p-Tolyl, hydrazine | Varied alkyl/aryl groups |
| Synthetic Complexity | High (multiple coupling steps) | Moderate (cyclization-based) | High (isomerization-dependent) |
| Potential Bioactivity | Hypothesized kinase/CNS modulation | Documented as intermediates in drug synthesis | Limited data on bioactivity |
Functional Group Impact
- The pyrrolidine-1-carbonyl group on the isothiazole ring may enhance binding to enzymes with hydrophobic pockets (e.g., kinases) compared to simpler pyrazole derivatives.
- The m-tolyl group on piperazine could improve metabolic stability relative to unsubstituted piperazines, as seen in antipsychotic drug analogs.
Limitations of Current Data
While provides insights into analogous heterocyclic systems, direct pharmacological or pharmacokinetic data for the target compound remain absent. Further studies are needed to validate its biological activity and optimize synthetic routes.
Biological Activity
The compound (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone , also known by its chemical formula and CAS number 1286706-32-8, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular structure of the compound features a pyrrolidine ring and an isothiazole moiety, which are known to contribute to various biological functions. The molecular weight is approximately 403.5 g/mol, and it exhibits several functional groups that may interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₅O₂S |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 1286706-32-8 |
| Structural Features | Pyrrolidine, Isothiazole |
Research indicates that compounds similar to (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone may act as inhibitors of various enzymes and receptors involved in cancer progression and other diseases. Specifically, studies have shown that related compounds inhibit the epidermal growth factor receptor (EGFR), which is critical in the proliferation of certain cancer cells.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been noted that compounds with similar structures can significantly inhibit the growth of non-small cell lung cancer (NSCLC) cell lines such as H1975 and PC9 by targeting mutant forms of EGFR .
Case Studies
- Anticancer Activity : A study investigating related isothiazole derivatives found that they displayed significant inhibition of tumor growth in xenograft mouse models without evident toxicity . This suggests a promising therapeutic index for further development.
- Kinase Inhibition : Another research effort highlighted the selectivity of similar compounds against various kinases, showing minimal activity against insulin receptor (INSR) and IGF1R kinases while effectively targeting EGFR mutants . This selectivity is crucial for reducing side effects in cancer therapies.
Research Findings
Recent research has focused on the synthesis and evaluation of this compound's biological activity. Notably:
- Selectivity Profile : In a KINOMEscan assay, compounds structurally related to (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone demonstrated a favorable selectivity profile, indicating potential as targeted therapies for specific cancer types .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the piperazine ring has been shown to influence the potency and selectivity of these compounds against various biological targets .
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling the pyrrolidine-carbonyl-isothiazole moiety with the piperazine-m-tolyl-methanone group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Controlled temperature : Reactions often require refluxing in solvents like DMF or dichloromethane (40–60°C) to achieve high yields .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) are used to stabilize intermediates and reduce side reactions . Monitoring : Progress is tracked via TLC (silica gel, UV visualization) and HPLC (C18 column, acetonitrile/water gradient) to ensure purity >95% .
Q. How is the compound structurally characterized?
Core techniques :
- NMR spectroscopy : H and C NMR confirm the presence of the pyrrolidine carbonyl (δ ~170 ppm), isothiazole ring protons (δ 6.5–7.2 ppm), and piperazine N–CH groups (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~452.2) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the isothiazole-piperazine linkage .
Q. What are the critical functional groups influencing reactivity?
- Isothiazole-amino group : Prone to oxidation; requires inert atmospheres (N) during synthesis .
- Piperazine-m-tolyl moiety : Enhances solubility in polar aprotic solvents (e.g., DMSO) and participates in hydrogen bonding with biological targets .
- Pyrrolidine carbonyl : Acts as a hydrogen bond acceptor, influencing pharmacokinetic properties .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing by-products?
Strategies :
- Stepwise purification : Isolate intermediates (e.g., 4-amino-isothiazole derivative) via column chromatography (silica gel, ethyl acetate/hexane) before final coupling .
- Catalyst screening : Test alternatives like DMAP or Pd-based catalysts to improve coupling efficiency .
- Solvent optimization : Compare DMF vs. THF for solubility and reaction kinetics; DMF may reduce steric hindrance in bulky intermediates .
Q. How to resolve contradictions in biological activity data across assays?
Methodological approach :
- Purity validation : Re-analyze compound batches via HPLC to rule out impurities (>99% purity required for IC studies) .
- Target selectivity profiling : Use radioligand binding assays (e.g., for serotonin receptors) to differentiate off-target effects .
- Solvent controls : Ensure DMSO concentrations in cell-based assays are ≤0.1% to avoid cytotoxicity masking true activity .
Q. What experimental designs are suitable for studying pH-dependent stability?
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours .
- Kinetic analysis : Calculate degradation rate constants () and identify labile bonds (e.g., amide hydrolysis at pH <3) .
- Structural modifiers : Introduce electron-withdrawing groups on the piperazine ring to enhance stability in acidic conditions .
Q. How to elucidate the mechanism of action in anticancer assays?
Integrated workflow :
- Molecular docking : Screen against kinases (e.g., PI3Kγ) using the pyrrolidine carbonyl as a hinge region binder .
- Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) and correlate with ROS generation .
- Resistance studies : Use CRISPR-edited cell lines to identify efflux pump (e.g., P-gp) involvement in reduced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
